molecular formula C15H17NO4 B12894888 5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone CAS No. 42013-30-9

5-(Morpholinocarbonyl)-3-phenyldihydro-2(3H)-furanone

Katalognummer: B12894888
CAS-Nummer: 42013-30-9
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: KJTVROXSLJVPOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one: is an organic compound that features a morpholine ring, a phenyl group, and a dihydrofuranone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one typically involves the reaction of morpholine with a suitable dihydrofuranone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Wirkmechanismus

The mechanism of action of 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester

Comparison: Compared to similar compounds, 5-(Morpholine-4-carbonyl)-3-phenyldihydrofuran-2(3H)-one is unique due to its dihydrofuranone structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

42013-30-9

Molekularformel

C15H17NO4

Molekulargewicht

275.30 g/mol

IUPAC-Name

5-(morpholine-4-carbonyl)-3-phenyloxolan-2-one

InChI

InChI=1S/C15H17NO4/c17-14(16-6-8-19-9-7-16)13-10-12(15(18)20-13)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI-Schlüssel

KJTVROXSLJVPOO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2CC(C(=O)O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.